2-(4-Methoxyphenyl)propan-2-amine
Overview
Description
2-(4-Methoxyphenyl)propan-2-amine is a chemical compound with the empirical formula C10H15NO . It has a molecular weight of 165.23 . This compound is known to act as a potent and selective serotonin releasing agent .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process typically involves two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a methoxyphenyl group attached to a propan-2-amine .Scientific Research Applications
Synthesis of Optical Active Intermediates
- New Method in Synthesizing Optical Active Intermediate for (R,R)-Formoterol: (R)-1-(4-Methoxyphenyl)propan-2-amine 2a, an optical active intermediate for (R,R)-formoterol, is synthesized from D-alanine with a simple route, achieving a 65% overall yield. This process includes protecting the amino group, cyclization, coupling with a Grignard reagent, reduction, and deprotection (Wei Fan, Lei Chen, Li Hai, & Yong Wu, 2008).
Synthesis of Amines
- Simple Method for Synthesizing 2-Amino-1-(4′-Methoxyphenyl)-Propane: The synthesis of 2-amino-1-(4′-methoxyphenyl)-propane starting from p-anisaldehyde is described, achieving a 67% overall yield. The key reactions involve Horner–Wadswoth–Emmons olefination and Hoffmann degradation of the amide (H. Mereyala & Sreenivasulu Reddy Koduru, 2001).
In Vitro Toxicokinetics and Analytical Toxicology
- Toxicokinetic Studies of NBOMe Derivatives: In vitro toxicokinetic studies of N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues) were conducted to understand drug interactions, polymorphisms, and elimination routes. This also evaluated toxicological screening procedures (Lilian H. J. Richter et al., 2019).
Role in Melanin Biosynthesis Inhibition
- Inhibition of Melanin Biosynthesis: (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene, shows inhibition of melanin production in melan-a cell line. This compound inhibits tyrosinase activity and shows UV-blocking effects, suggesting potential use as a skin whitening agent (S. Choi et al., 2002).
Antibacterial and Antifungal Activities
- Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels: Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation with various amines, including 4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl) benzene sulfonamide. These modified polymers displayed increased thermal stability and exhibited promising antibacterial and antifungal activities, potentially useful in medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Mechanism of Action
Properties
IUPAC Name |
2-(4-methoxyphenyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITIBMKMOLMSPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451635 | |
Record name | 2-(4-methoxyphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30568-44-6 | |
Record name | 2-(4-methoxyphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methoxyphenyl)propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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